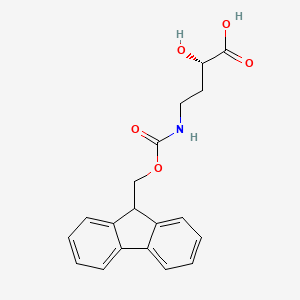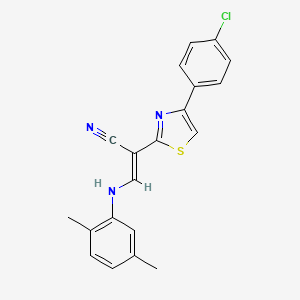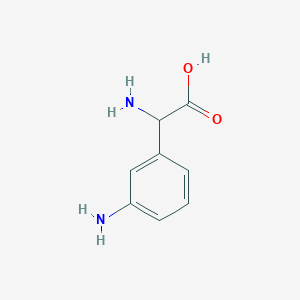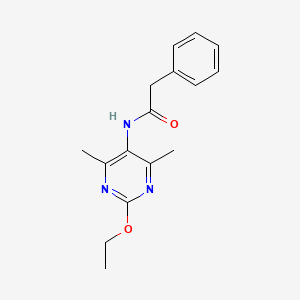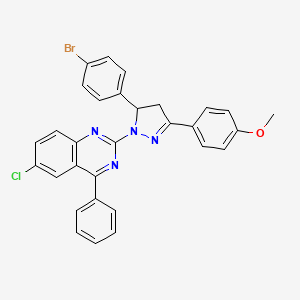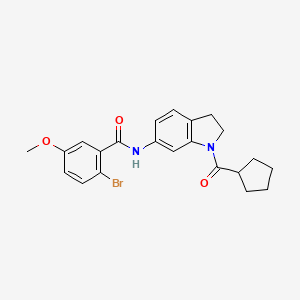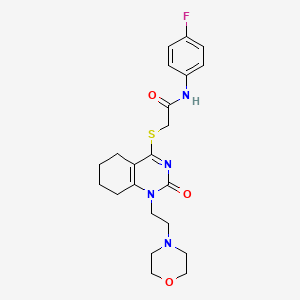
N-(4-fluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-fluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide" is a structurally complex molecule that appears to be related to a class of compounds with potential anti-cancer activity. These compounds are designed to inhibit methionine synthase (MetS), an enzyme over-expressed in certain breast and prostate tumor cells. MetS plays a crucial role in transferring a methyl group from methyltetrahydrofolate (MTHF) to homocysteine to produce methionine, which is then used for DNA synthesis, structural proteins, and enzymes in tumor cells .
Synthesis Analysis
The synthesis of related compounds involves a series of steps, including the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods. These methods are employed to couple amino acid esters with carboxylic acid derivatives to mimic the substructure of MTHF . Another synthesis approach for similar compounds involves a four-step process starting from anthranilic acid and aryl isothiocyanates, yielding new derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 4-oxo-3,4-dihydroquinazolin-2-ylthio moiety, which is a common feature in this class of molecules. The structural determination of these compounds is typically achieved using techniques such as IR, 1H-NMR, 13C-NMR, and HR-MS spectra . The presence of a fluorophenyl group, as indicated by the name of the compound , suggests that it may also have been designed to enhance the binding affinity or selectivity through the introduction of a halogen bond donor .
Chemical Reactions Analysis
While the specific chemical reactions of "N-(4-fluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide" are not detailed in the provided papers, related compounds have been shown to interact with their biological targets through the inhibition of MetS. The inhibitors are docked into the MTHF binding domain, and their binding free energies are calculated and compared to their IC50 values, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure and the presence of specific functional groups. For instance, the introduction of a fluorine atom can significantly alter the compound's reactivity and binding characteristics due to the electronegativity of fluorine . The cytotoxic activity of these compounds is evaluated against specific cell lines, such as the PC-3 cell line, with one compound exhibiting an IC50 value of 20 µg/mL, indicating its potential as an anti-cancer agent . The overall yields of the synthesized compounds range from 29 to 31%, which is a relevant factor for the feasibility of large-scale production .
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3S/c23-16-5-7-17(8-6-16)24-20(28)15-31-21-18-3-1-2-4-19(18)27(22(29)25-21)10-9-26-11-13-30-14-12-26/h5-8H,1-4,9-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPLEABNUPDIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

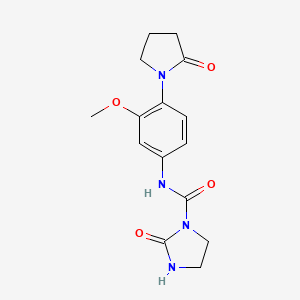
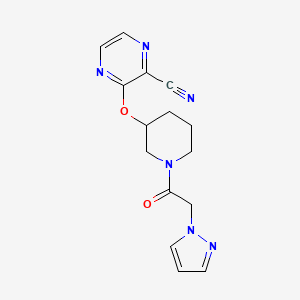
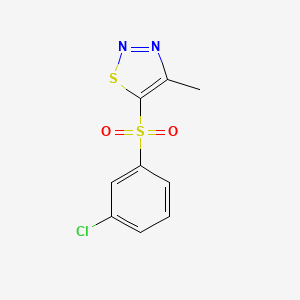
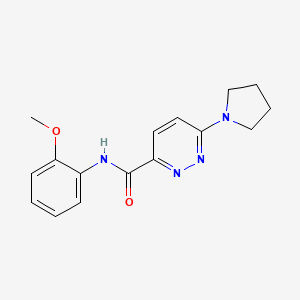
![5-Bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3001421.png)
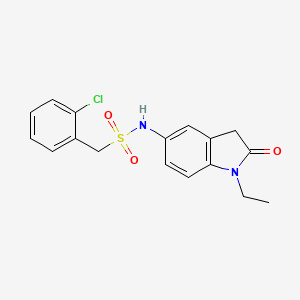
![2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3001425.png)
![Methyl 2-[cyanomethyl-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]amino]acetate](/img/structure/B3001426.png)
